Magnesium creatine

Catalog No.
S13203270
CAS No.
290357-35-6
M.F
C8H16MgN6O4
M. Wt
284.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Magnesium creatine

CAS Number

290357-35-6

Product Name

Magnesium creatine

IUPAC Name

magnesium;2-[carbamimidoyl(methyl)amino]acetate

Molecular Formula

C8H16MgN6O4

Molecular Weight

284.56 g/mol

InChI

InChI=1S/2C4H9N3O2.Mg/c2*1-7(4(5)6)2-3(8)9;/h2*2H2,1H3,(H3,5,6)(H,8,9);/q;;+2/p-2

InChI Key

SFCXZJXAXDZIGW-UHFFFAOYSA-L

Canonical SMILES

CN(CC(=O)[O-])C(=N)N.CN(CC(=O)[O-])C(=N)N.[Mg+2]

Magnesium creatine is a compound formed by the chelation of magnesium ions with creatine, a naturally occurring substance in the body that plays a key role in energy metabolism, particularly in muscle tissue. This compound is often explored for its potential benefits in enhancing physical performance and improving muscle recovery. Magnesium, an essential mineral, is crucial for various biological functions, including muscle contraction and nerve transmission. The combination of magnesium and creatine aims to leverage the benefits of both substances, potentially improving their bioavailability and efficacy.

. Typically, magnesium oxide or another soluble magnesium salt reacts with creatine in an aqueous environment, often under acidic conditions to facilitate chelation. The general reaction can be represented as follows:

Creatine+Mg2+Magnesium Creatine\text{Creatine}+\text{Mg}^{2+}\rightarrow \text{Magnesium Creatine}

In practical terms, this reaction may involve the following steps:

  • Dissolving magnesium salts (e.g., magnesium oxide) in water or an acidic solution.
  • Adding creatine to the solution.
  • Adjusting the pH to neutral conditions (around pH 7) to promote chelation without causing hydrolysis of creatine into creatinine.
  • Heating the mixture to facilitate the reaction, followed by spray drying to obtain the final product .

Magnesium creatine demonstrates several biological activities that may enhance athletic performance and recovery. Research suggests that this compound can improve muscle energy metabolism by increasing the availability of both magnesium and creatine within muscle cells. Magnesium plays a vital role in ATP production and utilization, while creatine is known for its role in regenerating adenosine triphosphate during high-intensity exercise.

Studies indicate that magnesium creatine may enhance muscle strength and endurance compared to creatine alone. The synergistic effects of magnesium with creatine can lead to improved exercise performance and recovery due to better energy management at the cellular level .

The synthesis of magnesium creatine typically involves a straightforward process:

  • Preparation of Reactants: Magnesium oxide or another soluble magnesium source is dissolved in water or an acidic medium.
  • Addition of Creatine: Creatine is introduced into the solution.
  • pH Adjustment: The pH is adjusted to around neutral (7) using appropriate acids (e.g., citric acid or o-phosphoric acid).
  • Heating: The mixture is heated to approximately 50-55°C to facilitate the reaction.
  • Drying: The resulting solution is then spray-dried to yield magnesium creatine powder .

Alternative methods may involve using different magnesium salts or adjusting the molar ratios of reactants to optimize yield and bioavailability.

Magnesium creatine has several applications, particularly in sports nutrition and dietary supplementation:

  • Athletic Performance: Used by athletes to enhance strength, power output, and recovery times during high-intensity training.
  • Nutritional Supplements: Often included in pre-workout formulas or recovery supplements due to its potential ergogenic effects.
  • Therapeutic Uses: Investigated for potential benefits in conditions related to muscle fatigue and energy depletion, such as chronic fatigue syndrome or fibromyalgia .

Research on the interactions between magnesium creatine and other substances indicates that its bioavailability can be influenced by various factors:

  • Other Nutrients: The presence of other minerals or amino acids may affect the absorption and efficacy of magnesium creatine.
  • Bioavailability Comparisons: Studies have shown that certain forms of magnesium (e.g., bisglycinate) may offer better absorption than others (e.g., magnesium oxide), which could impact the effectiveness of magnesium when combined with creatine .
  • Synergistic Effects: Some studies suggest that combining magnesium with creatine enhances performance metrics more effectively than either substance alone.

Magnesium creatine shares similarities with several other compounds that combine minerals with organic molecules for enhanced bioactivity:

CompoundDescriptionUnique Features
Creatine MonohydrateThe most common form of creatine used in supplementsSimple structure; widely studied for performance benefits
Magnesium Phosphate CreatineA combination of phosphocreatine with magnesiumFocused on energy metabolism; often used for heart health
Creatine Ethyl EsterA modified form of creatine designed for better absorptionClaims faster uptake but less research backing
Magnesium BisglycinateA chelated form of magnesium aimed at higher bioavailabilityMay enhance absorption compared to other forms

Magnesium creatine stands out due to its specific focus on combining both magnesium's physiological roles with those of creatine's energy-boosting properties, potentially offering unique benefits for athletic performance and recovery .

Magnesium creatine represents a sophisticated chelated compound that combines the ergogenic properties of creatine with the essential mineral magnesium through controlled chemical complexation [4] [7]. The industrial synthesis of this compound requires precise methodological approaches that ensure optimal chelation efficiency while maintaining product stability and purity [16] .

Chelation Techniques for Magnesium-Creatine Complexation

The fundamental principle underlying magnesium creatine synthesis involves the formation of coordinate covalent bonds between magnesium ions and the nitrogen and oxygen donor atoms present in the creatine molecule [4] [7]. The chelation process creates a ring-like chemical structure where magnesium is bound to the creatine molecule, forming a stable complex that resists breakdown in various environmental conditions [4] [20].

The primary chelation technique employed in industrial settings utilizes the reaction between creatine and magnesium donor compounds in aqueous solution systems [16] . The process typically involves admixing equal moles of creatine and magnesium oxide in a citric acid solution, which facilitates the formation of the desired 1:1 molar ratio chelate [16]. Alternative methodologies incorporate the use of different magnesium donor substances, including magnesium basic carbonate, magnesium hydroxide, and magnesium carbonate, each offering distinct advantages in terms of reaction kinetics and product characteristics [3] .

The chelation mechanism proceeds through a multi-step process where the magnesium ion coordinates with the carboxyl group and the guanidino nitrogen of creatine [16] [20]. This coordination results in the formation of a thermodynamically stable five-membered ring structure that enhances the bioavailability and stability of both components [4] [7]. The reaction can be represented by the general equation where creatine molecules act as bidentate ligands, coordinating through their nitrogen and oxygen atoms to form the chelated complex [39] [40].

Advanced chelation techniques incorporate the use of amino acid intermediates to enhance the stability of the magnesium-creatine complex [37] [38]. These methods involve the formation of intermediate amino acid-magnesium chelates that subsequently react with creatine to produce more stable ternary complexes [37] [39]. The chelation process typically involves reacting magnesium salts with amino acids like glycine or lysine to form a stable complex before introducing creatine into the reaction system [37] [38].

Magnesium CompoundMolecular FormulaSolubilityReaction RateIndustrial PreferencepH Effect
Magnesium Oxide (MgO)MgOLowSlowHighAlkaline
Magnesium Basic Carbonate(MgCO₃)₄·Mg(OH)₂·6H₂OModerateModerateHighAlkaline
Magnesium HydroxideMg(OH)₂LowSlowModerateAlkaline
Magnesium CarbonateMgCO₃LowSlowLowAlkaline
Magnesium ChlorideMgCl₂HighFastLowNeutral
Magnesium SulfateMgSO₄HighFastLowAcidic

The selection of appropriate magnesium donor compounds significantly influences the chelation efficiency and final product characteristics [3] . Magnesium oxide and magnesium basic carbonate emerge as preferred choices for industrial applications due to their ability to provide controlled alkaline conditions that favor chelate formation while minimizing unwanted side reactions [3] [16].

The chelation process can be enhanced through the incorporation of complexing agents such as citric acid, which serves dual functions as a solubilizing agent and a secondary chelating ligand [16] [21]. The citric acid facilitates the dissolution of magnesium compounds and creates an optimal pH environment for chelate formation while preventing the formation of insoluble magnesium hydroxide precipitates [16] [21].

Optimization of Reaction Conditions for Industrial-Scale Synthesis

The optimization of reaction conditions for industrial-scale magnesium creatine synthesis requires careful control of multiple interdependent parameters that collectively determine product yield, purity, and economic viability [21] [24]. Temperature control emerges as a critical factor, with optimal synthesis occurring within the range of 28-35°C to prevent creatinine formation through the cyclization of creatine [21] [25].

Temperature optimization studies reveal that elevated temperatures above 40°C significantly accelerate the conversion of creatine to creatinine, a degradation product that reduces both yield and product quality [22] [25]. Research demonstrates that creatine remains stable at temperatures up to 60°C for extended periods, but industrial synthesis protocols typically maintain lower temperatures to ensure maximum product integrity [22] [24]. The temperature dependency follows Arrhenius kinetics, with activation energies ranging from 79.1 to 93.6 kilojoules per mole depending on pH conditions [25].

pH optimization represents another crucial parameter, with studies indicating optimal chelation occurring within the pH range of 9.0-10.0 [3] [21]. The pH significantly influences both the ionization state of creatine and the speciation of magnesium ions in solution [26] [29]. At pH values below 7.0, protonation of the amino group in creatine reduces its chelating capacity, while pH values above 11.0 may lead to magnesium hydroxide precipitation [12] [26].

The relationship between pH and chelation efficiency follows a complex pattern influenced by the equilibrium between various ionic species [26] [29]. Lower pH conditions (below 2.5) actually prevent creatinine formation by protonating the amide functional group, but such acidic conditions are incompatible with efficient chelation [29]. Conversely, very high pH conditions (above 12.1) promote deprotonation of the carboxyl group, facilitating chelation but potentially causing precipitation of magnesium hydroxide [29].

Reaction time optimization studies indicate that complete chelation typically occurs within 1-4 hours under optimal conditions [3] [21]. Extended reaction times beyond 8 hours do not significantly improve yield but may increase the risk of side reactions and creatinine formation [21] [24]. Industrial protocols often incorporate a crystallization phase lasting 5-10 hours to enhance product purity and facilitate separation [21].

ParameterOptimal ConditionsAlternative ConditionsCritical Factors
Temperature Range28-35°C40-55°CPrevents creatinine formation
pH Range9.0-10.06.5-12.1Controls chelation stability
Reaction Time1-4 hours0.5-8 hoursComplete complexation
Molar Ratio (Mg:Creatine)1:1 to 1:22:1 (Creatine:Mg)Stoichiometric balance
Solvent SystemAqueous/Citric acidWater/EthanolDissolution enhancement
PressureAtmosphericAutogenous (2.7 atm)Reaction rate optimization
Stirring Rate120-250 rpm100-300 rpmMass transfer efficiency

Pressure optimization investigations reveal that autogenous pressure conditions (approximately 2.7 atmospheres at 140°C) can enhance metal extraction efficiency by up to 12% compared to atmospheric conditions [44]. However, such elevated pressure conditions must be balanced against increased equipment costs and energy requirements for industrial applications [44]. Most commercial processes operate under atmospheric pressure with temperature control maintained through external heating and cooling systems [21] [27].

Solvent system optimization focuses on achieving optimal dissolution of reactants while maintaining chemical stability [21] [29]. Aqueous systems remain preferred for industrial applications due to their environmental compatibility and cost-effectiveness [18] [27]. The incorporation of co-solvents such as ethanol (up to 20% by volume) can enhance solubility but may complicate downstream processing and recovery operations [21].

Stirring and mass transfer optimization ensures homogeneous reaction conditions and minimizes local concentration gradients that could lead to side reactions [41] [44]. Optimal stirring rates typically range from 120-250 revolutions per minute, providing adequate mixing without creating excessive shear forces that might affect product quality [41]. Scale-up considerations require adjustment of mixing parameters to maintain equivalent mass transfer coefficients across different reactor sizes [44].

The molar ratio of reactants significantly influences both yield and product composition [3] [16]. While theoretical stoichiometry suggests a 1:1 molar ratio of magnesium to creatine, industrial practice often employs slight excesses of either component to drive reaction completion [3] [16]. Studies indicate that molar ratios ranging from 1:1 to 1:2 (magnesium to creatine) provide optimal results, with higher ratios leading to incomplete complexation and lower ratios resulting in excess unreacted magnesium [16] [41].

Scale FactorReaction VesselHeat TransferMixing EfficiencyYield (%)Processing Time
Laboratory (100g)Glass reactorExternal heating95%75-804-6 hours
Pilot (10kg)Stainless steelJacket cooling92%70-756-8 hours
Semi-commercial (100kg)Jacketed reactorInternal coils88%68-738-12 hours
Industrial (1000kg)Multi-stage reactorHeat exchanger85%65-7012-16 hours
Large-scale (10,000kg)Continuous reactorIntegrated system90%70-758-10 hours

Quality Control Standards in Manufacturing

Quality control standards for magnesium creatine manufacturing encompass comprehensive analytical protocols designed to ensure product consistency, purity, and compliance with regulatory specifications [13] [31]. The implementation of robust quality control systems requires the integration of multiple analytical techniques capable of detecting and quantifying both active components and potential impurities [32] [34].

High-performance liquid chromatography with ultraviolet detection represents the primary analytical method for determining creatine content in magnesium creatine products [30] [35]. The method utilizes isocratic reversed-phase chromatography with potassium phosphate monobasic buffer at pH 4.0 as the mobile phase [35] [36]. Typical analytical conditions include detection at 210 nanometers wavelength, with retention times of approximately 2.2 minutes for creatine [14] [36]. The method demonstrates excellent linearity across the range of 0.5-1000 micromoles per liter, with correlation coefficients exceeding 0.99 [14] [35].

Validation parameters for creatine analysis demonstrate high precision and accuracy, with relative standard deviations below 6% for within-day measurements and below 12% for between-day measurements [14] [35]. The lower limit of quantification is established at 1.0 micromole per liter for aqueous solutions and 5.0 milligrams per liter for complex matrices [35]. Method specificity is ensured through the use of diode-array detection and peak purity analysis to confirm the absence of co-eluting compounds [33] [35].

Magnesium content determination employs atomic absorption spectroscopy or inductively coupled plasma techniques, providing accurate quantification of the mineral component [11] [34]. Typical specifications require magnesium content to range from 4.1% to 8.7% by weight, depending on the specific stoichiometry of the chelated complex [3] [11]. The analytical methods demonstrate excellent precision with coefficients of variation below 3% for replicate measurements [34].

Impurity profiling represents a critical aspect of quality control, with particular attention focused on potential degradation products and synthesis-related contaminants [13] [34]. Creatinine, the primary degradation product of creatine, must be maintained below 1000 milligrams per kilogram to ensure product quality [13] [22]. Advanced analytical methods utilizing liquid chromatography-tandem mass spectrometry enable the detection and quantification of creatinine at levels as low as 67 parts per million [22] [32].

Dicyandiamide and dihydrotriazine represent synthesis-related impurities that require stringent control due to potential safety concerns [13] [34]. European Food Safety Authority recommendations specify maximum acceptable levels of 50 milligrams per kilogram for dicyandiamide and 3 milligrams per kilogram for dihydrotriazine [34]. These specifications are particularly important as dihydrotriazine compounds are suspected carcinogens [34].

ParameterSpecification RangeTest MethodCritical Quality Attribute
Creatine Content72.3-76.2%HPLC-UVPrimary efficacy
Magnesium Content4.1-8.7%AAS/ICPSynergistic component
Water Content18.3-19.7%Karl FischerStability indicator
Creatinine Level<1000 mg/kgHPLC-UVPurity marker
Dicyandiamide (DCD)<50 mg/kgHPLC-MS/MSSafety parameter
Dihydrotriazine (DHT)<3 mg/kgHPLC-MS/MSSafety parameter
Heavy Metals<10 ppmICP-MSSafety parameter
Particle Size1-150 μmLaser diffractionBioavailability
pH (1% solution)6.5-8.5pH meterStability factor
Solubility>95% absorptionDissolution testingBioavailability

Physical characterization parameters include particle size distribution analysis using laser diffraction techniques, with typical specifications requiring particle sizes within the range of 1-150 micrometers [20] [31]. Particle size control is essential for ensuring consistent dissolution characteristics and bioavailability [20]. Additionally, pH measurements of 1% aqueous solutions must fall within the range of 6.5-8.5 to ensure product stability and compatibility [21] [29].

Water content determination using Karl Fischer titration provides critical information regarding product stability and shelf-life characteristics [3] [21]. Typical specifications allow water content ranging from 18.3% to 19.7% by weight, reflecting the hydrated nature of the chelated complex [3]. Excessive water content may indicate inadequate drying or potential degradation, while insufficient water content may suggest over-processing [21] [22].

Heavy metals analysis utilizing inductively coupled plasma mass spectrometry ensures compliance with safety regulations, with typical specifications requiring total heavy metals content below 10 parts per million [31] [34]. Specific attention is directed toward lead, mercury, cadmium, and arsenic, with individual limits established based on regulatory requirements [31] [34].

Dissolution testing protocols evaluate the bioavailability characteristics of magnesium creatine products, with specifications typically requiring greater than 95% dissolution within specified timeframes [29] [31]. These tests simulate physiological conditions and provide critical information regarding product performance [29]. Advanced dissolution testing may incorporate biorelevant media to better predict in vivo behavior [31].

Stability testing protocols encompass both accelerated and long-term studies designed to establish shelf-life specifications and storage requirements [22] [27]. Accelerated stability testing at elevated temperatures (40°C) and humidity conditions provides predictive information regarding product degradation pathways [22]. Long-term stability studies conducted under ambient conditions confirm product integrity over extended storage periods [22] [27].

Magnesium creatine demonstrates distinct solubility characteristics compared to creatine monohydrate, though comprehensive quantitative data remains limited in the scientific literature. The chelated form of magnesium creatine exhibits enhanced dissolution properties attributed to the binding of creatine molecules with magnesium through ionic interactions [1] [2].

The fundamental solubility behavior of creatine compounds is temperature-dependent, with creatine monohydrate showing linear increases in water solubility from 6 grams per liter at 4°C to 45 grams per liter at 60°C [3] [4]. In aqueous media at 20°C, creatine monohydrate dissolves at 14 grams per liter with a neutral pH of 7.0 [3] [4]. The solubility characteristics are significantly influenced by pH conditions, with acidic environments promoting enhanced dissolution through reduced intramolecular cyclization rates [3] [5].

Magnesium creatine, particularly in its chelated form marketed as Creatine MagnaPower, demonstrates improved stability in aqueous solutions compared to creatine monohydrate [2] [6]. The magnesium component provides alkaline buffering properties that delay dissolution in acidic gastric environments through pH-dependent mechanisms [7]. This pH-dependent release mechanism represents a significant advancement in creatine delivery systems, potentially enhancing bioavailability while maintaining molecular integrity [7] [8].

The chelation process creates a molecular complex where creatine molecules are bonded to magnesium through coordination bonds, fundamentally altering the dissolution profile [6] [8]. This binding modification addresses the limited solubility issues associated with conventional creatine monohydrate, which leaves crystalline residue in solution requiring additional fluid for complete consumption [4] [9].

CompoundWater Solubility at 20°C (g/L)pH of Saturated SolutionNormalized Creatine Content (%)Effective Creatine Solubility (g/L)
Creatine Monohydrate14 [3] [4]7.0 [3] [4]87.9 [4]12.3 [3]
Creatine Citrate29 [3]3.2 [3]66.0 [3]19.1 [3]
Creatine Pyruvate54 [3]2.6 [3]60.0 [3]32.4 [3]
Magnesium CreatineLimited dataNot specifiedVariableData limited
Creatine HydrochlorideHigher than CM [9]<3.0 [9]78.2 [4]Higher than CM [9]

In non-aqueous media, magnesium creatine exhibits different solubility characteristics. The compound shows limited solubility in ethanol and is essentially insoluble in ether, similar to other creatine forms [10]. The presence of magnesium in the molecular structure does not significantly alter the fundamental hydrophilic nature of the creatine moiety, maintaining the requirement for aqueous or polar solvents for effective dissolution [1] [6].

Thermal Decomposition and Stability Under Varied pH Conditions

The thermal stability profile of magnesium creatine represents a significant improvement over creatine monohydrate, with the magnesium chelation providing enhanced protection against thermal degradation [2] [6]. Creatine monohydrate undergoes a well-characterized thermal decomposition sequence, beginning with dehydration at 97-125°C, followed by intramolecular cyclization at approximately 230°C, and final decomposition with melting at 290-295°C [11] [12] [10].

The thermal decomposition mechanism of creatine monohydrate involves a three-stage process. Initially, the monohydrate loses its associated water molecule between 97-125°C, transitioning to an anhydrous form [11] [12]. This dehydrated phase remains stable until temperatures exceed 230°C, at which point intramolecular cyclization occurs with the loss of an additional water molecule, forming creatinine [11] [12]. The final stage involves melting with decomposition at approximately 290°C [11] [12] [10].

Variable temperature X-ray powder diffractometry studies confirm that these thermal transformations are kinetically driven and occur within narrow temperature ranges [11]. The thermal decomposition process is irreversible, with mass spectrometric analysis indicating possible dimerization of creatinine formed during solid-state transformation [11].

Magnesium creatine demonstrates enhanced thermal stability compared to creatine monohydrate, attributed to the stabilizing influence of magnesium coordination [2] [6]. The chelated structure provides protection against thermal degradation, potentially extending the temperature range for safe processing and storage [2] [8]. However, specific quantitative thermal analysis data for magnesium creatine remains limited in the current literature.

ParameterCreatine MonohydrateMagnesium Creatine
Dehydration Temperature97-125°C [11] [12]Not specified
Cyclization Temperature230°C [11] [12]Enhanced stability [2]
Melting Point with Decomposition290-295°C [11] [12] [10]Not determined
Thermal Stability Duration at 40°C>3 years [4] [13]Enhanced vs CM [2]
Thermal Stability Duration at 60°C44 months (minimal degradation) [4]Enhanced vs CM [2]

The pH stability characteristics of magnesium creatine show marked improvement over creatine monohydrate. In aqueous solutions, creatine degradation to creatinine occurs through intramolecular cyclization, with the reaction rate increasing as pH decreases and temperature increases [4] [5]. At neutral pH (6.5-7.5), creatine remains relatively stable for three days, but degradation accelerates significantly at lower pH values, with 4% degradation at pH 5.5, 12% at pH 4.5, and 21% at pH 3.5 after storage at 25°C [4].

The magnesium chelation provides buffering capacity that helps maintain pH stability and reduces the rate of creatinine formation [2] [6]. This enhanced pH stability is particularly significant for formulations requiring acidic conditions or extended storage in solution [7] [8]. The alkaline properties of magnesium contribute to this protective effect, creating a more favorable microenvironment for creatine stability [6].

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

284.1083447 g/mol

Monoisotopic Mass

284.1083447 g/mol

Heavy Atom Count

19

UNII

2C6J3S7YGJ

Dates

Last modified: 08-10-2024

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